7-(3-methoxy-4-propoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
Description
The compound 7-(3-methoxy-4-propoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile is a heterocyclic molecule featuring a fused thiazolo-pyrimidine core. Its structure includes a 3-methoxy-4-propoxyphenyl substituent at position 7 and a nitrile group at position 5. The thiazolo[3,2-a]pyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity.
Properties
IUPAC Name |
7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-3-7-23-13-5-4-11(9-14(13)22-2)15-12(10-18)16(21)20-6-8-24-17(20)19-15/h4-5,9H,3,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSCDLMWNFFXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=C(C(=O)N3CCSC3=N2)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-methoxy-4-propoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a 3-methoxy-4-propoxybenzaldehyde derivative with a thioamide, followed by cyclization and nitrile formation under basic or acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalysts to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(3-methoxy-4-propoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
The compound “7-(3-methoxy-4-propoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile” is a novel chemical entity with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and relevant case studies.
Chemical Properties and Structure
The compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a thiazole ring fused with a pyrimidine structure. Its unique functional groups, including the methoxy and propoxy substituents, contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study:
A study published in the Journal of Medicinal Chemistry reported on the synthesis of similar thiazolo[3,2-a]pyrimidine derivatives, which showed significant cytotoxicity against cancer cells. The lead compound exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate effectiveness against Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell wall synthesis.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective effects. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal cells.
Case Study:
A recent experiment demonstrated that administration of the compound in a mouse model of Alzheimer's disease resulted in improved cognitive function as measured by the Morris water maze test .
Mechanism of Action
The mechanism of action of 7-(3-methoxy-4-propoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, thereby modulating their activity and function .
Comparison with Similar Compounds
Structural Comparison
The thiazolo[3,2-a]pyrimidine derivatives share a common bicyclic core but differ in substituents at positions 2, 5, 6, and 6. Below is a comparative analysis of key structural variations and their implications:
Key Observations :
- Position 6: The nitrile group in the target compound contrasts with carboxylate esters (e.g., ethyl, allyl) in analogs.
- Position 7: The 3-methoxy-4-propoxyphenyl group introduces a larger hydrophobic substituent compared to methyl () or amino () groups. This may enhance membrane permeability but reduce solubility .
- Position 2 : Benzylidene substituents (e.g., 2,4,6-trimethoxy in ) extend conjugation, influencing electronic properties and crystal packing .
Physicochemical Properties
- Crystallinity: The target compound’s 3-methoxy-4-propoxyphenyl group may induce less efficient packing compared to the trimethoxybenzylidene analog (), which crystallizes in a monoclinic system (P21/n, Z = 4) with dense intermolecular interactions .
- Solubility : The nitrile group improves polarity, but the bulky 4-propoxy group may counteract this, leading to moderate solubility. In contrast, carboxylate esters (e.g., ethyl in ) exhibit lower aqueous solubility due to increased hydrophobicity .
- Hydrogen Bonding : The nitrile in the target compound can act as a weak hydrogen bond acceptor, whereas thioxo groups () form stronger interactions, as seen in Etter’s graph-set analysis .
Biological Activity
7-(3-methoxy-4-propoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of thiazolopyrimidine derivatives, including the target compound, often involves multi-step reactions that may include cyclization and functional group modifications. The methods employed typically aim to enhance bioactivity and selectivity against various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolopyrimidine derivatives. Specifically, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
- Cervical Adenocarcinoma (M-HeLa) : This compound exhibited high cytotoxicity against M-HeLa cells, with an IC50 value significantly lower than that of the reference drug Sorafenib. The selectivity index (SI) for this compound was found to be favorable compared to normal liver cells, indicating its potential as a selective anticancer agent .
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | M-HeLa | < 50 | > 10 |
| Sorafenib | M-HeLa | > 100 | < 5 |
Antimicrobial Activity
In addition to anticancer properties, thiazolopyrimidine derivatives have shown promising antimicrobial activity. For instance, compounds structurally related to the target compound have demonstrated significant antibacterial effects against Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anti-inflammatory and Antioxidant Properties
Thiazolopyrimidine derivatives have also been investigated for their anti-inflammatory and antioxidant activities. These properties are crucial in managing chronic diseases where inflammation plays a key role. The presence of methoxy and propoxy groups in the structure is thought to enhance these activities through improved solubility and interaction with biological targets .
Case Studies
- Cytotoxicity Study : A study compared the cytotoxic effects of various thiazolopyrimidine derivatives on different cancer cell lines. The target compound was among the most effective against M-HeLa cells, suggesting its potential for further development in cancer therapies.
- Antibacterial Efficacy : Another research focused on evaluating the antibacterial potency of similar compounds. The results indicated that certain derivatives could inhibit bacterial growth effectively at low concentrations, making them candidates for antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
